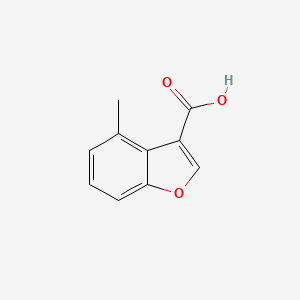

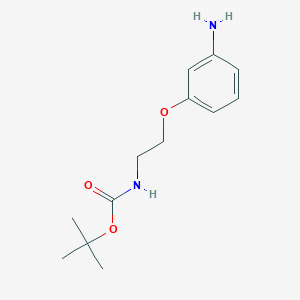

![molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7](/img/structure/B2980158.png)

Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is a fluorescent dye known for its high quantum yield and specificity for iron ions, particularly Fe²⁺. This compound is widely used in biological and chemical research due to its ability to selectively accumulate in mitochondria and its strong fluorescence properties, making it an excellent tool for studying mitochondrial iron dynamics and related cellular processes .

Análisis Bioquímico

Biochemical Properties

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) plays a significant role in biochemical reactions. It is used for the determination of the mitochondrial chelatable iron pool . It helps in the assessment of mitochondrial iron uptake and alterations of the mitochondrial chelatable iron pool under pathological conditions .

Cellular Effects

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) has profound effects on various types of cells and cellular processes. It influences cell function by contributing to mitochondrial chelatable iron to physiological and pathological cellular processes .

Molecular Mechanism

The molecular mechanism of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) involves its interaction with iron. It acts as a sensor for Fe 2+ and its fluorescence is quenched when iron is added to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) selectively accumulates in the mitochondria of cells

Dosage Effects in Animal Models

The effects of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) on animal models are currently not fully tested

Metabolic Pathways

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is involved in the metabolic pathway related to iron metabolism . It interacts with enzymes and cofactors involved in this pathway.

Transport and Distribution

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is transported and distributed within cells and tissues. It selectively accumulates in the mitochondria of cells .

Subcellular Localization

The subcellular localization of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is primarily in the mitochondria . This localization affects its activity and function, particularly in relation to iron metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester typically involves the following steps:

Formation of the bipyridine derivative: The bipyridine moiety is synthesized through a series of reactions starting from pyridine derivatives.

Coupling with Rhodamine B: The bipyridine derivative is then coupled with Rhodamine B through an amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the reaction.

Esterification: The final step involves esterification to attach the benzyl ester group, typically using benzyl alcohol and a suitable esterification catalyst.

Industrial Production Methods: Industrial production of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: for controlled reaction conditions.

Purification steps: such as recrystallization, chromatography, and solvent extraction to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.

Reduction: Reduction reactions can also affect its fluorescence, particularly in the presence of reducing agents.

Substitution: The bipyridine and benzyl ester groups can undergo substitution reactions, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, dithiothreitol.

Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can restore the original fluorescence properties .

Aplicaciones Científicas De Investigación

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting iron ions in various chemical environments.

Biology: Utilized in studying mitochondrial iron dynamics, cellular iron homeostasis, and related metabolic processes.

Medicine: Applied in research on diseases related to iron metabolism, such as neurodegenerative diseases and certain types of anemia.

Industry: Employed in the development of fluorescent sensors and imaging agents for various industrial applications

Mecanismo De Acción

The mechanism by which Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester exerts its effects involves:

Fluorescence quenching: The compound’s fluorescence is quenched in the presence of Fe²⁺ ions, allowing for the detection and quantification of iron.

Mitochondrial targeting: The cationic nature of the fluorophore facilitates its accumulation in mitochondria, driven by the negative membrane potential.

Iron binding: The bipyridine moiety specifically binds to Fe²⁺ ions, forming a complex that alters the fluorescence properties.

Comparación Con Compuestos Similares

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]ethyl ester: Contains an ethyl ester group, offering different solubility and reactivity properties.

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]propyl ester: Features a propyl ester group, which may affect its cellular uptake and distribution.

Uniqueness: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is unique due to its high specificity for Fe²⁺ ions and its ability to selectively accumulate in mitochondria. This makes it particularly valuable for studying mitochondrial iron dynamics and related cellular processes .

Propiedades

IUPAC Name |

[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQJTEYXHZSCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

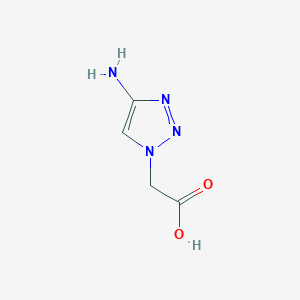

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

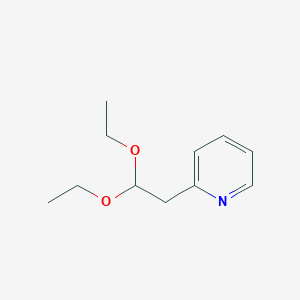

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

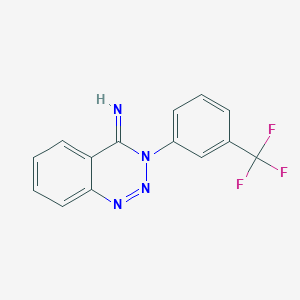

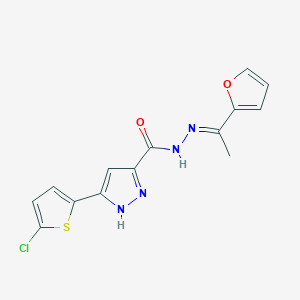

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)